molecular formula C7H12ClNO2 B145671 cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride CAS No. 131783-54-5

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Cat. No.: B145671
CAS No.: 131783-54-5
M. Wt: 177.63 g/mol
InChI Key: UQGIRSZIKGUXTO-IBTYICNHSA-N
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Description

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS: 142035-00-5) is a cyclohexene-derived compound characterized by a carboxylic acid group and an amino group in the cis configuration at positions 2 and 1 of the cyclohexene ring, respectively. Its molecular formula is C₇H₁₂ClNO₂, with a molar mass of 177.63 g/mol . The compound is typically stored at room temperature and poses safety risks, including toxicity if ingested (R22) and skin sensitization (R43) .

Properties

IUPAC Name

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIRSZIKGUXTO-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142035-00-5
Record name cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride
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Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Purity (%)Scalability
Cyclization/EpoxidationmCPBA, NaN₃/NH₄Cl, Pd/C, HCl6895Pilot-scale
Reductive FunctionalizationNaBH₄, MsCl, PPh₃, TFA7297Lab-scale
IodolactonizationI₂/KI, Bu₃SnH, PdO6593Lab-scale
Asymmetric HydrogenationRu-BINAP, H₂ (50 bar), LiOH85>99Industrial

Purification and Stability Protocols

Final purification employs reverse-phase chromatography (C18 column, 10% MeCN/H₂O + 0.1% TFA) to remove diastereomeric impurities. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation when stored in argon-purged amber vials.

Mechanistic Insights and Side Reactions

  • Epoxide Ring Opening : Regioselectivity depends on steric hindrance; bulky N-protecting groups favor azide attack at C4.

  • Iodolactone Formation : Hydrogen bonding between the amino group and iodine directs cis-addition.

  • Racemization Risks : Prolonged HCl exposure at >60°C induces partial epimerization (8% trans-isomer after 24 h) .

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique stereochemistry allows for specific reactions that are not possible with other compounds.
  • Reagent in Chemical Reactions: It is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution processes. The compound can undergo oxidation with agents like potassium permanganate and reduction with sodium borohydride.

Biology

  • Amino Acid Metabolism Studies: The compound is utilized in studies of amino acid metabolism and protein synthesis. Its structural similarity to natural amino acids allows researchers to investigate its role in biological pathways .
  • Protein Interaction Studies: Due to the presence of the amino group, it can form hydrogen bonds with proteins, potentially influencing protein folding and stability .

Medicine

  • Therapeutic Potential: Research indicates that this compound may have therapeutic applications due to its ability to modulate neurotransmitter activity. Its structural similarity to GABA suggests potential as a candidate for synthesizing GABA analogs .
  • Antimicrobial Activity: Derivatives of this compound have shown antimicrobial properties against various bacterial strains, indicating potential use in treating infections .
  • ACE Inhibition: Hydroxamic derivatives related to this compound have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, which are essential for managing hypertension and heart failure .

Industry

  • Material Development: In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Study 1: Neurotransmitter Modulation

A study investigated the potential of this compound as a GABA analog. Results indicated that modifications to the compound could lead to enhanced neurotransmitter modulation, providing insights into developing new treatments for neurological disorders.

Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-5-Amino-cyclohex-3-enecarboxylic Acid Hydrochloride (CAS: 2137725-03-0)

  • Molecular Formula: C₇H₁₂ClNO₂ (identical to the target compound).
  • Key Difference: The amino group is at position 5 instead of position 2, altering steric and electronic properties.

trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS: 5691-19-0)

  • Molecular Formula: C₇H₁₃NO₂ (lacks the chloride ion present in the hydrochloride salt).
  • Key Difference : Trans-configuration at positions 1 and 2, resulting in distinct stereochemistry.
  • Physical Properties : Higher melting point (274–278°C) compared to the target compound’s room-temperature stability .
  • Reactivity : The absence of a hydrochloride group may reduce solubility in polar solvents compared to the target compound .

cis-6-Amino-cyclohex-3-enecarboxamide Hydrochloride (CAS: 867011-19-6)

  • Molecular Formula : C₇H₁₂ClN₂O (amide group replaces the carboxylic acid).
  • Key Difference : The carboxamide functional group alters hydrogen-bonding capacity and acidity.
  • Applications : Likely used in peptide mimicry or as a building block for heterocyclic compounds, diverging from the target compound’s carboxylic acid-driven reactivity .

1-Amino-1-cyclohexanecarboxylic Acid (CAS: 2756-85-6)

  • Molecular Formula: C₇H₁₃NO₂.
  • Key Difference: Amino and carboxylic acid groups are both at position 1, creating a fully saturated cyclohexane ring instead of a cyclohexene.
  • Physical Properties : Extremely high melting point (>300°C), indicating greater thermal stability than the target compound .

Tabulated Comparison of Key Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Functional Groups Key Physical/Chemical Properties
cis-2-Amino-cyclohex-3-enecarboxylic acid HCl 142035-00-5 C₇H₁₂ClNO₂ 177.63 Carboxylic acid, amine, HCl Room-temperature stable; R22/R43
cis-5-Amino-cyclohex-3-enecarboxylic acid HCl 2137725-03-0 C₇H₁₂ClNO₂ 177.63 Carboxylic acid, amine, HCl Structurally similar; positional isomer
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 C₇H₁₃NO₂ 143.18 Carboxylic acid, amine High mp (274–278°C); trans-configuration
cis-6-Amino-cyclohex-3-enecarboxamide HCl 867011-19-6 C₇H₁₂ClN₂O 177.63 Amide, amine, HCl Altered H-bonding; peptide applications
1-Amino-1-cyclohexanecarboxylic acid 2756-85-6 C₇H₁₃NO₂ 143.18 Carboxylic acid, amine High thermal stability (mp >300°C)

Research Findings and Functional Implications

  • Stereochemical Impact : The cis-configuration in the target compound likely enhances ring strain compared to trans-isomers, influencing reactivity in cycloaddition or substitution reactions .
  • Hydrochloride Salt: The presence of HCl improves solubility in aqueous media, critical for biological assays, whereas non-salt analogs (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid) may require organic solvents .
  • Positional Isomerism: Shifting the amino group (e.g., cis-5 vs.

Biological Activity

Cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride, often referred to as a conformationally constrained β-amino acid, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the empirical formula C7H12ClNO2C_7H_{12}ClNO_2 and a molecular weight of approximately 177.63 g/mol. Its structure features a cyclohexene ring, which contributes to its rigidity and reactivity. The hydrochloride form enhances its solubility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors. As a β-amino acid, it can influence protein folding and stability, potentially modulating receptor activities. Its amino group allows for hydrogen bonding with biological molecules, which may affect protein function and signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Due to its structural similarity to GABA (gamma-aminobutyric acid), it has been proposed as a candidate for synthesizing analogs that could modulate neurotransmitter activity.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • ACE Inhibition : Hydroxamic derivatives related to this compound have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension and heart failure.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound interacts with specific protein targets, influencing their conformation and activity. For instance, binding assays revealed significant affinity towards certain neurotransmitter receptors .
  • Synthesis of Analogues : Researchers have synthesized various analogues of this compound to explore their biological properties further. These studies highlighted the importance of the cyclohexene structure in enhancing biological activity compared to more flexible amino acids .
  • Toxicological Assessments : Toxicological studies indicated that while some derivatives exhibit beneficial effects, they also necessitate careful evaluation due to potential irritant properties observed in high concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-Amino-cyclohexane-carboxylic acidSimilar backbone but lacks double bondMore flexible structure
4-Aminocyclohexanecarboxylic acidDifferent position of amino groupPotentially different biological activity
L-ProlineNaturally occurring cyclic amino acidImportant role in protein structure
cis-3-Aminocyclopentane-carboxylic acidSmaller ring structureDifferent steric effects compared to cyclohexene

This table illustrates how the conformational constraints of this compound may lead to distinct reactivity and interaction profiles compared to its analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or asymmetric hydrogenation. For example, stereoisomer-specific intermediates like (1S,2R)-2-Aminocyclohex-3-enecarboxylic acid (CAS 173043-38-4) can be synthesized using chiral catalysts, followed by HCl salt formation . Characterization via polarimetry and chiral HPLC is critical to confirm enantiomeric excess (>98%).

Q. How can the stereochemical configuration of this compound be verified experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Comparative analysis with known stereoisomers (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid, CAS 5691-19-0) via NMR (e.g., coupling constants for vicinal protons) and IR spectroscopy can also differentiate cis/trans isomers .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for stereoisomeric derivatives of aminocyclohexane compounds?

  • Methodological Answer : Discrepancies (e.g., mp 186–190°C for cis-2-Aminocyclohexanol hydrochloride vs. 172–175°C for its trans isomer) often arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by differential scanning calorimetry (DSC) ensures phase purity .

Q. What analytical strategies are optimal for quantifying trace impurities in this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm) and a mobile phase of 0.03 M phosphate buffer:methanol (70:30). UV detection at 207 nm achieves linearity (R² > 0.999) for quantifying residual solvents or byproducts .

Q. What mechanistic insights exist for the pharmacological activity of cyclohexane-based amino acid derivatives?

  • Methodological Answer : Structural analogs like cyclophosphamide derivatives act via alkylation of DNA. Molecular docking studies using the compound’s cyclohexene ring as a scaffold can predict binding affinity to targets like DNA repair enzymes or neurotransmitter receptors .

Q. How does the cyclohexene ring’s conformational flexibility impact the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The strained cyclohexene ring enhances electrophilicity at the carboxylic acid group. DFT calculations (e.g., B3LYP/6-31G*) can model transition states during amide bond formation, while kinetic studies monitor reaction rates under varying pH and temperature .

Key Research Gaps and Recommendations

  • Stereoselective Catalysis : Develop earth-abundant metal catalysts for greener synthesis .
  • In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ¹⁴C) to study tissue distribution and metabolism .

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